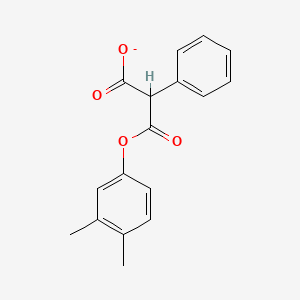
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is an organic compound that features a phenylpropanoate backbone with a dimethylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate typically involves the esterification of 3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoic acid. This can be achieved through the reaction of the acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 1-(Benzylamino)-3-(3,4-dimethylphenoxy)propan-2-ol
Uniqueness
3-(3,4-Dimethylphenoxy)-3-oxo-2-phenylpropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoate backbone with a dimethylphenoxy substituent makes it a valuable compound for various applications.
Properties
CAS No. |
54941-65-0 |
|---|---|
Molecular Formula |
C17H15O4- |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
3-(3,4-dimethylphenoxy)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C17H16O4/c1-11-8-9-14(10-12(11)2)21-17(20)15(16(18)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19)/p-1 |
InChI Key |
OASFMZFYUHQEFW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C(C2=CC=CC=C2)C(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















